molecular formula C5H9N3O B3034091 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1368875-98-2

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B3034091
CAS No.: 1368875-98-2
M. Wt: 127.14
InChI Key: WHYARFURQHZIJX-UHFFFAOYSA-N
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Description

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound with a pyrazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters or β-diketones. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives, while substitution reactions can produce a variety of substituted pyrazolones.

Scientific Research Applications

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)-5-methylhexanoic acid: This compound is structurally similar and is used as an anticonvulsant drug.

    3-methoxy-5-aminomethyl-isoxazole: Another similar compound with applications in medicinal chemistry.

Uniqueness

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific pyrazolone core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(aminomethyl)-2-methyl-4H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-5(9)2-4(3-6)7-8/h2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYARFURQHZIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 3
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 4
Reactant of Route 4
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 5
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 6
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one

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